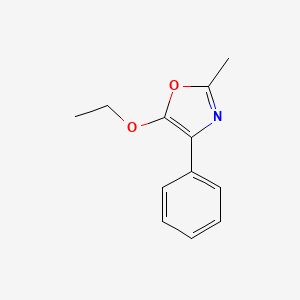

5-Ethoxy-2-methyl-4-phenyloxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

5-ethoxy-2-methyl-4-phenyl-1,3-oxazole |

InChI |

InChI=1S/C12H13NO2/c1-3-14-12-11(13-9(2)15-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

InChI Key |

VSSNAULWEQQSJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=C(O1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Structural Analysis of 5-Ethoxy-2-methyl-4-phenyloxazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive structural analysis of the heterocyclic compound 5-Ethoxy-2-methyl-4-phenyloxazole, tailored for researchers, scientists, and professionals in the field of drug development. This document collates available spectroscopic data, outlines detailed experimental protocols for its synthesis and analysis, and presents a logical workflow for its structural elucidation.

Introduction

This compound is a member of the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. A thorough understanding of the structural features of these molecules is paramount for the rational design and development of new therapeutic agents. This guide focuses on the detailed structural characterization of this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of a central oxazole ring substituted with an ethoxy group at the 5-position, a methyl group at the 2-position, and a phenyl group at the 4-position.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC1=C(C=N(O1)C)C2=CC=CC=C2 |

Spectroscopic Analysis

A complete spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound. This section summarizes the available and predicted spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.88 – 7.81 | m | 2H | Aromatic protons (ortho-protons of phenyl group) |

| 7.45 – 7.38 | m | 2H | Aromatic protons (meta-protons of phenyl group) |

| 7.31 – 7.25 | m | 1H | Aromatic proton (para-proton of phenyl group) |

| 4.25 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |

| 2.48 | s | 3H | -CH₃ (at C2) |

| 1.52 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |

Data obtained from a 400 MHz NMR spectrometer in Chloroform-d.[1]

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C5 (Oxazole ring) |

| ~152 | C2 (Oxazole ring) |

| ~131 | C4 (Oxazole ring) |

| ~129 | Quaternary carbon of phenyl group |

| ~128.5 | ortho-Carbons of phenyl group |

| ~128 | para-Carbon of phenyl group |

| ~126 | meta-Carbons of phenyl group |

| ~68 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

| ~14 | -CH₃ (at C2) |

Note: These are predicted values based on the analysis of structurally similar compounds, such as 5-methoxy-2-methyl-4-phenyloxazole.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2980-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1650-1600 | Medium | C=N stretching (oxazole ring) |

| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1580-1500 | Medium | C=C stretching (oxazole ring) |

| ~1250-1200 | Strong | C-O-C stretching (asymmetric, ethoxy) |

| ~1100-1000 | Strong | C-O-C stretching (symmetric, ethoxy and ring) |

Note: Predicted values based on typical IR frequencies for substituted oxazoles and aromatic ethers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 203 | [M]⁺ (Molecular ion) |

| 175 | [M - C₂H₄]⁺ |

| 174 | [M - C₂H₅]⁺ |

| 132 | [M - C₂H₅O - CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Predicted fragmentation pattern based on the structure of this compound.

Experimental Protocols

This section details the general experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound

A common method for the synthesis of polysubstituted oxazoles involves the reaction of a diazo compound with a nitrile in the presence of a suitable catalyst. A general procedure is outlined below.[1]

Materials:

-

2-Diazo-1-phenylethanone

-

Acetonitrile

-

Ethanol

-

Rhodium(II) acetate dimer (or other suitable catalyst)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

To a solution of 2-diazo-1-phenylethanone (1.0 mmol) in a mixture of acetonitrile (5 mL) and ethanol (5 mL), add the rhodium(II) acetate dimer catalyst (1 mol%).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient as the eluent to afford the pure this compound.

Structural Characterization

The synthesized compound should be characterized by the spectroscopic methods detailed in Section 3 to confirm its identity and purity.

Workflow and Visualization

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound.

Caption: Workflow for the synthesis and structural analysis.

Conclusion

This technical guide provides a foundational understanding of the structural characteristics of this compound. The compilation of spectroscopic data, both experimental and predicted, alongside a detailed synthetic protocol, offers a valuable resource for researchers in organic and medicinal chemistry. Further investigation, particularly crystallographic analysis, would provide deeper insights into the solid-state conformation and intermolecular interactions of this compound, which could be pivotal for its application in drug design and development.

References

An In-depth Technical Guide to 5-Ethoxy-2-methyl-4-phenyloxazole: Chemical Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-2-methyl-4-phenyloxazole is a polysubstituted oxazole derivative. The oxazole ring is a five-membered heterocyclic motif that is a common structural feature in numerous biologically active compounds and natural products. The diverse substitution patterns possible on the oxazole core allow for the fine-tuning of its physicochemical and pharmacological properties, making it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characteristics of this compound, intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Chemical Properties and Data

A thorough compilation of the known physicochemical and spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Appearance | Colorless oil[1] |

| Melting Point | Not available |

| Boiling Point | Not available |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.88 – 7.81 (m, 2H), 7.45 – 7.37 (m, 2H), 7.31 – 7.25 (m, 1H), 4.14 (q, J = 7.1 Hz, 2H), 2.48 (s, 3H), 1.48 (t, J = 7.1 Hz, 3H)[1] |

| ¹³C NMR | Not available |

| Infrared (IR) | Not available |

| Mass Spectrometry (MS) | Not available |

Synthesis and Experimental Protocols

Visible Light-Induced Synthesis of this compound[1]

A documented method for the synthesis of this compound involves a visible light-induced reaction.

Experimental Protocol:

The synthesis is carried out according to a general procedure for the synthesis of polysubstituted oxazoles from diazo compounds. While the full detailed protocol for this specific molecule is not provided in the initial source, the general procedure (GP-1) is referenced. The product is obtained as a colorless oil with a yield of 85%.[1]

Purification:

The crude product is purified by silica gel column chromatography using a mixture of n-pentane and ethyl acetate (30:1) as the eluent.[1]

Characterization:

The structure of the synthesized this compound is confirmed by ¹H NMR spectroscopy. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer in Chloroform-d.[1]

Reactivity and Chemical Behavior

The reactivity of the oxazole ring is influenced by the nature and position of its substituents. The electron-donating ethoxy group at the 5-position and the phenyl group at the 4-position are expected to influence the electron density of the heterocyclic ring, thereby affecting its reactivity towards electrophiles and nucleophiles.

Diels-Alder Reactions

Oxazoles can participate as dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. The reaction of 5-alkoxyoxazoles with various dienophiles can lead to the formation of substituted pyridines or furans after a retro-Diels-Alder step. The specific reactivity of this compound in such cycloaddition reactions has not been explicitly detailed in the available literature but is a predictable avenue for further synthetic exploration.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the broader class of substituted oxazoles has demonstrated a wide range of pharmacological properties, including anticancer and antimicrobial activities. These activities are often attributed to the ability of the oxazole scaffold to interact with various biological targets.

Anticancer Potential

Many oxazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action can include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

The diagram below illustrates a simplified, hypothetical workflow for the initial screening of a compound like this compound for potential anticancer activity.

Caption: Hypothetical workflow for anticancer drug screening.

Antimicrobial Potential

The oxazole moiety is also a key component in a number of antimicrobial agents. The mechanism of action for these compounds can vary, but they often involve the disruption of essential cellular processes in bacteria or fungi.

The following diagram outlines a general workflow for evaluating the antimicrobial properties of a novel compound.

Caption: General workflow for antimicrobial activity screening.

Conclusion

This compound represents an interesting scaffold for further investigation in the field of medicinal chemistry. While a synthetic route and initial spectroscopic characterization have been established, a comprehensive evaluation of its physicochemical properties, reactivity, and biological activity is still required. The information provided in this guide serves as a foundational resource to stimulate and support future research endeavors aimed at exploring the full potential of this and related oxazole derivatives in drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of 5-Ethoxy-2-methyl-4-phenyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a modern synthetic pathway for 5-ethoxy-2-methyl-4-phenyloxazole, a polysubstituted oxazole of interest in medicinal chemistry and materials science. The described methodology focuses on a visible-light-induced approach, offering a contemporary alternative to traditional oxazole synthesis methods. This document presents quantitative data, a comprehensive experimental protocol, and a visual representation of the synthesis pathway.

Core Synthesis Pathway: Visible-Light-Induced [3+2] Cycloaddition

The primary synthesis route for this compound involves a visible-light-mediated reaction between a diazo compound and a nitrile. This approach is notable for its mild reaction conditions and avoidance of harsh reagents or transition metal catalysts. The reaction proceeds via the photochemical generation of a carbene from the diazo precursor, which then undergoes a [3+2] cycloaddition with the nitrile to form the oxazole ring.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via the visible-light-induced method.

| Parameter | Value |

| Product Yield | 85% |

| Starting Material 1 | Ethyl 2-diazo-2-phenylacetate |

| Starting Material 2 | Acetonitrile |

| Light Source | Blue LEDs |

| Reaction Time | Not explicitly stated, typical for photochemical reactions |

| Purification Method | Silica gel column chromatography |

Experimental Protocol

The synthesis of this compound is achieved through a general procedure for visible-light-induced synthesis of polysubstituted oxazoles from diazo compounds. The following protocol is adapted from the general procedure referenced in the synthesis of the target molecule.

Materials:

-

Ethyl 2-diazo-2-phenylacetate

-

Acetonitrile (reagent grade)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Inert gas (e.g., Argon or Nitrogen)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-pentane, Ethyl acetate)

Equipment:

-

Schlenk tube or similar reaction vessel suitable for photochemical reactions

-

Magnetic stirrer and stir bar

-

Blue LED light source (e.g., 440 nm)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

NMR spectrometer for product characterization

Procedure:

-

Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add ethyl 2-diazo-2-phenylacetate (0.2 mmol, 1 equivalent).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (50 equivalents) to the reaction vessel. If a solid nitrile is used, dissolve the diazo compound and the nitrile (2.5 equivalents) in a suitable anhydrous solvent like dichloromethane (4 mL).

-

Inert Atmosphere: Seal the Schlenk tube and degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Photochemical Reaction: Place the sealed reaction vessel in proximity to a blue LED light source and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess nitrile.

-

Purification: Purify the crude product by silica gel column chromatography. For this compound, a solvent system of n-pentane:Ethyl acetate (30:1) has been reported to be effective.[1]

-

Characterization: The structure and purity of the isolated product, obtained as a colorless oil, can be confirmed by spectroscopic methods such as 1H NMR and 13C NMR.[1]

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound from its precursors via a visible-light-induced pathway.

References

In-Depth Technical Guide: 5-Ethoxy-2-methyl-4-phenyloxazole (CAS Number 93961-33-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available information on 5-Ethoxy-2-methyl-4-phenyloxazole, CAS number 93961-33-2. This document compiles known physicochemical properties, spectroscopic data, and a detailed synthesis protocol. It is important to note that, at the time of this publication, there is a significant lack of publicly available data regarding the biological activity, mechanism of action, and comprehensive experimental data for this specific compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals interested in this molecule.

Chemical and Physical Properties

While extensive experimental data for this compound is limited in the public domain, a combination of reported values and predicted data provides a basic profile of the compound.

| Property | Value | Source |

| CAS Number | 93961-33-2 | Multiple |

| Molecular Formula | C₁₂H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 203.24 g/mol | PubChem[1] |

| Boiling Point | 123 - 124 °C (at 2 mmHg) | Mobei[2] |

| Calculated LogP | 3.04870 | Mobei[2] |

| Polar Surface Area (PSA) | 35.26 Ų | Mobei[2] |

| Appearance | Colorless oil | Supporting Info[2] |

Note: Many physical properties such as melting point, density, and solubility have not been experimentally determined or reported in publicly accessible literature. The LogP and PSA values are computationally predicted.

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. The following data has been reported for this compound:

| Spectrum Type | Data |

| ¹H NMR | (400 MHz, Chloroform-d) δ 7.88 – 7.81 (m, 2H), 7.45 – 7.37 (m, 2H), 7.31 – 7.25 (m, 1H), 4.14 (q, J = 7.1 Hz, 2H), 2.47 (s, 3H), 1.48 (t, J = 7.1 Hz, 3H).[2] |

Note: To date, publicly available ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data specific to this compound have not been identified.

Experimental Protocols

Synthesis of this compound

A method for the synthesis of this compound has been described in the supporting information of a publication on the visible light-induced synthesis of polysubstituted oxazoles.[2]

General Procedure (GP-1): The synthesis is achieved through a reaction involving a diazo substrate and (i-Pr)₃SiCl in a dry quartz reaction tube at room temperature. The specific precursors and detailed reaction conditions beyond this general description are not provided for this particular product in the available literature.

Purification: The crude product is purified by silica gel column chromatography using a solvent system of n-pentane:EtOAc in a 30:1 ratio. This process yields the final product as a colorless oil with an 85% yield.[2]

Below is a generalized workflow for the synthesis and purification of this compound.

References

A Technical Guide to 5-Ethoxy-2-methyl-4-phenyloxazole: Molecular Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties and a known synthetic pathway for 5-Ethoxy-2-methyl-4-phenyloxazole, a polysubstituted oxazole compound. The information is intended to support research and development activities where this molecule is of interest. Oxazole derivatives are significant in medicinal chemistry due to their wide range of biological activities.

Core Compound Data

The fundamental molecular properties of this compound are summarized below. This quantitative data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Data | Source |

| Molecular Formula | C12H13NO2 | [1] |

| Molecular Weight | 203.24 g/mol | (Calculated) |

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound has been reported via a visible light-induced reaction.[2] While the specific general procedure (referenced as GP-1 in the source literature) encompasses a broader set of reactions, the key steps for obtaining this specific compound are outlined below.

Synthesis Methodology

The synthesis of this compound is achieved from diazo compounds through a visible light-induced reaction.[2] This modern synthetic approach often provides high efficiency and milder reaction conditions compared to traditional methods.

Purification Protocol

-

Chromatographic Separation : Following the primary reaction, the crude product is purified using silica gel column chromatography.[2]

-

Mobile Phase : The solvent system employed for the elution is a non-polar mixture of n-pentane and ethyl acetate in a 30:1 ratio.[2]

-

Final Product : After successful purification, this compound is isolated as a colorless oil.[2]

Structural Characterization

The chemical structure of the purified compound is confirmed using spectroscopic methods. Specifically, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the identity and purity of the final product.[2]

Visualized Workflows and Relationships

To provide a clearer understanding of the processes, the following diagrams illustrate the experimental workflow and the logical relationships between the components of the synthesis.

References

Physical and chemical properties of 5-Ethoxy-2-methyl-4-phenyloxazole

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Ethoxy-2-methyl-4-phenyloxazole. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this heterocyclic compound. Due to the limited availability of published data, this guide consolidates the existing information and highlights areas where further research is needed.

Core Physical and Chemical Properties

Quantitative data for this compound is sparse in the current scientific literature. The following table summarizes the available information. It is important to note that many online databases conflate this compound with its isomer, 5-Ethoxy-4-methyl-2-phenyloxazole, necessitating careful data verification.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 203.24 g/mol | --INVALID-LINK-- |

| CAS Registry Number | 33318-76-2, 93961-33-2 | --INVALID-LINK----INVALID-LINK-- |

| Appearance | Colorless oil | --INVALID-LINK-- |

| ¹H NMR (400 MHz, Chloroform-d) | δ 7.88 – 7.81 (m, 2H), 7.45 – 7.37 (m, 2H), 7.30 – 7.24 (m, 1H), 4.30 (q, J = 7.1 Hz, 2H), 2.49 (s, 3H), 1.41 (t, J = 7.1 Hz, 3H) | --INVALID-LINK-- |

| ¹³C NMR (101 MHz, CDCl₃) | δ 155.0, 152.1, 131.7, 128.6, 126.5, 125.0, 114.8, 68.3, 14.9, 14.4 | --INVALID-LINK-- |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Experimental Protocols

Synthesis of this compound

A method for the synthesis of this compound has been described as a general procedure in the supporting information for a publication on the visible light-induced synthesis of polysubstituted oxazoles.[1] The procedure is outlined below:

General Procedure (GP-1):

-

To a solution of the corresponding diazo compound (0.1 mmol, 1.0 equiv) and nitrile (0.5 mL) in a Schlenk tube is added [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).

-

The mixture is degassed via three freeze-pump-thaw cycles.

-

The reaction is then stirred under an argon atmosphere and irradiated with a 3 W blue LED at room temperature for 12 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography (n-pentane : EtOAc = 30:1) to yield the final product.

For this compound, this procedure resulted in a colorless oil with an 85% yield.[1]

Visualizations

As there is no published information on the signaling pathways or specific experimental workflows involving this compound, a generalized workflow for the synthesis and characterization of a novel chemical compound is presented below.

References

The Discovery and Enduring Legacy of Oxazoles: A Technical Guide for Researchers

An in-depth exploration of the history, synthesis, and therapeutic applications of oxazole compounds, tailored for researchers, scientists, and professionals in drug development.

Introduction

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry and natural product synthesis.[1] Its unique electronic properties and ability to serve as a versatile scaffold for molecular elaboration have led to the discovery and development of a vast array of compounds with significant biological activities. This technical guide provides a comprehensive overview of the discovery and history of oxazole compounds, from their initial synthesis in the late 19th century to their current prominence in modern drug discovery. We will delve into the seminal synthetic methodologies, the unearthing of potent naturally occurring oxazoles, and the evolution of their therapeutic applications, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to aid researchers in this dynamic field.

A Historical Journey: The Dawn of Oxazole Chemistry

The story of oxazoles begins in the late 19th century, with early pioneers of organic chemistry laying the groundwork for heterocyclic synthesis. A pivotal moment arrived in 1896 when Hermann Emil Fischer developed the first rational synthesis of 2,5-disubstituted oxazoles, a method that now bears his name.[2] This discovery marked the formal entry of oxazoles into the chemical lexicon. Hot on the heels of this breakthrough, the Robinson-Gabriel synthesis, independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, provided an alternative and versatile route to this important heterocyclic system.[3][4] These early methods, though foundational, often required harsh conditions and offered limited scope. A significant leap forward came in 1972 with the advent of the van Leusen oxazole synthesis, which introduced a milder and more general approach to the construction of the oxazole ring and remains a widely used method today.[5]

The timeline below highlights these and other key milestones in the synthetic history of oxazoles.

Key Synthetic Methodologies: Experimental Protocols

The ability to efficiently construct the oxazole core has been central to its exploration. The following sections provide detailed experimental protocols for the three foundational synthetic methods.

Fischer Oxazole Synthesis

The Fischer synthesis provides a direct route to 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous acid.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [6]

-

Preparation of Mandelic Acid Nitrile (Benzaldehyde Cyanohydrin): In a fume hood, to a solution of benzaldehyde (10.6 g, 0.1 mol) in 50 mL of ethanol, a solution of sodium cyanide (4.9 g, 0.1 mol) in 20 mL of water is added dropwise with stirring at 0-5 °C. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature. The reaction mixture is then poured into 200 mL of ice-water and acidified with concentrated hydrochloric acid to pH 2. The product is extracted with diethyl ether (3 x 50 mL), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield mandelic acid nitrile.

-

Oxazole Formation: A solution of mandelic acid nitrile (13.3 g, 0.1 mol) and benzaldehyde (10.6 g, 0.1 mol) in 100 mL of anhydrous diethyl ether is cooled to 0 °C. A stream of dry hydrogen chloride gas is passed through the solution for 1 hour. A precipitate forms, which is the hydrochloride salt of the oxazole. The precipitate is collected by filtration, washed with cold diethyl ether, and then treated with a 10% sodium bicarbonate solution until the effervescence ceases. The free base is then extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to afford 2,5-diphenyloxazole.

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone, typically using a strong dehydrating agent.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [3]

-

Preparation of 2-Benzamidoacetophenone: To a solution of 2-aminoacetophenone (13.5 g, 0.1 mol) in 100 mL of pyridine, benzoyl chloride (14.1 g, 0.1 mol) is added dropwise with stirring at 0 °C. The mixture is then stirred at room temperature for 4 hours. The reaction mixture is poured into 500 mL of ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to give 2-benzamidoacetophenone.

-

Cyclodehydration: A mixture of 2-benzamidoacetophenone (23.9 g, 0.1 mol) and polyphosphoric acid (100 g) is heated at 140-150 °C for 2 hours with occasional stirring. The hot mixture is then carefully poured onto 500 g of crushed ice. The resulting precipitate is collected by filtration, washed with water, and then with a 5% sodium bicarbonate solution. The crude product is purified by recrystallization from ethanol to yield 2,5-diphenyloxazole.

Van Leusen Oxazole Synthesis

The van Leusen reaction offers a milder and more versatile approach, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent.[5]

Experimental Protocol: Synthesis of a 5-Substituted Oxazole [5][7]

-

Reaction Setup: To a stirred solution of an aldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.2 mmol) in 10 mL of methanol, potassium carbonate (2.0 mmol) is added in one portion at room temperature.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature for 4-6 hours (monitoring by TLC). After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 5-substituted oxazole.

| Synthetic Method | Key Reactants | Typical Conditions | Yield (%) | Scope |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl, Ether | 40-60 | Mainly for 2,5-diaryl/alkyl oxazoles |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H2SO4 or PPA, Heat | 50-70 | Good for 2,5-diaryl/alkyl and 2,4,5-triaryl/alkyl oxazoles[8][9] |

| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | K2CO3, Methanol, RT | 60-90 | Broad scope for 5-substituted oxazoles[5][7] |

Table 1: Comparison of Key Synthetic Methods for Oxazole Formation.

The Rise of Natural Oxazoles and Their Biological Significance

While synthetic chemists were mastering the art of oxazole construction, nature had long been producing a remarkable diversity of oxazole-containing compounds, many of which possess potent biological activities.[10] A significant number of these natural products have been isolated from marine organisms, highlighting the ocean as a rich source of novel chemical entities.[11] The discovery of these compounds has not only provided valuable leads for drug development but has also spurred the development of new synthetic strategies to access these complex architectures.

The general workflow for the discovery of bioactive marine natural products is depicted below.

| Natural Product | Source Organism | Biological Activity | IC50 |

| Hennoxazole A | Marine Sponge | Antiviral (Herpes Simplex Virus-1) | 0.1 µg/mL |

| Diazonamide A | Marine Ascidian | Antitumor (Tubulin polymerization inhibitor) | 15 nM |

| Muscoride A | Marine Cyanobacterium | Antifungal (Candida albicans) | 2.5 µg/mL |

| Ulapualide A | Marine Nudibranch | Cytotoxic (L1210 leukemia cells) | 0.03 ng/mL |

Table 2: Examples of Bioactive Oxazole-Containing Marine Natural Products.[12]

Oxazoles in Drug Development: From Discovery to Clinical Application

The rich biological profile of oxazole-containing compounds has translated into significant success in drug development. The oxazole moiety is now a recognized pharmacophore, present in a number of approved drugs and clinical candidates.

Sulfamoxole: An Early Antibacterial Agent

One of the early examples of a synthetic oxazole-based drug is Sulfamoxole , an antibacterial agent.[6] Its discovery and development were part of the broader effort to develop sulfonamide antibiotics.

Signaling Pathway: Sulfonamides, including sulfamoxole, act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and amino acids, and its inhibition leads to bacteriostasis.

Oxaprozin: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Oxaprozin is another prominent example of an oxazole-containing drug, used as a non-steroidal anti-inflammatory drug (NSAID) for the treatment of osteoarthritis and rheumatoid arthritis.[13] It was patented in 1967 and received medical approval in 1983.[13] Its development highlights the successful application of the oxazole scaffold in creating effective therapeutics for inflammatory conditions.

| Drug | Therapeutic Class | Year Patented | Year Approved | Mechanism of Action |

| Sulfamethoxazole | Antibacterial | - | 1961 | Dihydropteroate synthase inhibitor[14] |

| Oxaprozin | NSAID | 1967 | 1983 | Cyclooxygenase (COX) inhibitor[13][15] |

Table 3: Key Information for Selected Oxazole-Containing Drugs.

Conclusion

From their initial synthesis over a century ago, oxazole compounds have evolved from chemical curiosities to indispensable tools in medicinal chemistry and drug discovery. The development of robust synthetic methodologies has enabled the exploration of a vast chemical space, leading to the identification of numerous compounds with potent and diverse biological activities. The discovery of a wealth of oxazole-containing natural products, particularly from marine environments, has further fueled this research, providing inspiration for new therapeutic agents. As our understanding of disease biology deepens and synthetic techniques become even more sophisticated, the oxazole scaffold is poised to remain a central and highly valuable motif in the ongoing quest for novel and effective medicines. This guide has provided a comprehensive overview of the historical context, key synthetic methods, and therapeutic importance of oxazoles, offering a valuable resource for researchers dedicated to advancing this exciting field.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. Oxaprozin - Wikipedia [en.wikipedia.org]

- 14. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 15. A review of the emerging profile of the anti-inflammatory drug oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Substituted Oxazoles: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of substituted oxazoles, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential. Quantitative data from key studies are summarized, detailed experimental protocols for cornerstone assays are provided, and crucial signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Anticancer Activity of Substituted Oxazoles

Substituted oxazoles have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][2][3] Their mechanisms of action are varied and include the inhibition of crucial cellular targets like tubulin, signal transducer and activator of transcription 3 (STAT3), and various protein kinases.[1][4] Many derivatives have shown excellent potencies with IC50 values in the nanomolar to low micromolar range.[1][5]

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative substituted oxazoles against various cancer cell lines. This data highlights the potential of this chemical class in oncology drug discovery.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3-oxazole derivative | Hep-2 | 60.2 | [6] |

| Oxazolopyrimidine 5 | Breast Cancer Cell Lines | Average LC50: 5.1 | [7] |

| 2-chloropyridine derivative with 1,3,4-oxadiazole | SGC-7901 (gastric cancer) | 1.61 (µg/mL) | [8] |

| Quinoline-1,3,4-oxadiazole conjugate 8 | HepG2 (liver cancer) | 1.2 ± 0.2 | [8] |

| Quinoline-1,3,4-oxadiazole conjugate 9 | HepG2 (liver cancer) | 0.8 ± 0.2 | [8] |

| Oxazolo[5,4-d]pyrimidine 3g | HT29 (colorectal cancer) | 58.4 | [9] |

| Oxazolo[5,4-d]pyrimidine 3j | HT29 (colorectal cancer) | 99.87 ± 10.90 | [9] |

| Oxazolo[5,4-d]pyrimidine 3e | HT29 (colorectal cancer) | 129.41 ± 10.04 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[10]

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C.

-

Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test oxazole derivatives to the wells. Incubate for another 24-48 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Dilute this stock solution in serum-free media to a working concentration of 0.5 mg/mL. Add 100 µL of the working MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Visualizing Anticancer Mechanisms

Several oxazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process in cell division. They can bind to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[6]

Caption: Inhibition of Tubulin Polymerization by Substituted Oxazoles.

Anti-inflammatory Activity of Substituted Oxazoles

Inflammation is a key pathological feature of many chronic diseases. Substituted oxazoles have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[10][13][14]

Quantitative Anti-inflammatory Activity Data

The following table presents the percentage inhibition of inflammation by various oxazole and oxadiazole derivatives in the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.

| Compound/Derivative | Dose (mg/kg) | Percentage Inhibition (%) | Reference |

| 2-(4-biphenoxymethyl)-5-arylamino-1,3,4-oxadiazoles | 100 | 36 - 76 | [15] |

| Quinolone substituted 1,3,4-oxadiazole 6d | 10 | 46.8 | [16] |

| Quinolone substituted 1,3,4-oxadiazole 6i | 10 | 48.1 | [16] |

| 2,5-Disubstituted-1,3,4-oxadiazole (OSD) | 100 | 60 | [9] |

| 2,5-Disubstituted-1,3,4-oxadiazole (OPD) | 100 | 32.5 | [9] |

| 2,5-Disubstituted-1,3,4-oxadiazole Ox-6f | 10 | 79.83 (edema reduction) | [17] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[1][2][18]

Principle: The subcutaneous injection of carrageenan into a rodent's paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins, cytokines, and nitric oxide. The anti-inflammatory effect of a compound is assessed by its ability to reduce the resulting paw edema.[18]

-

Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test oxazole derivative orally or intraperitoneally to the animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac sodium.

-

Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing the Anti-inflammatory Mechanism

The inhibition of the COX-2 enzyme is a major mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) and some oxazole derivatives. This pathway prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Caption: Inhibition of the COX-2 Pathway by Substituted Oxazoles.

Antimicrobial Activity of Substituted Oxazoles

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted oxazoles have demonstrated promising activity against a variety of bacterial and fungal strains.[16][19][20] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase or FtsZ, a key protein in bacterial cell division.[17]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of selected oxazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 1,3-oxazole 1d,e; 3a; 4a; 6i,j | C. albicans 128 | 14 | [21] |

| 1,3-oxazole 1e,f; 2d; 4a | S. epidermidis 756 | 56.2 | [21] |

| 1,3-oxazole 1d,e; 2a-c; 2e,f | E. coli ATCC 25922 | 28.1 | [21] |

| 1,3-oxazole 4a | B. subtilis ATCC 6683 | 56.2 | [21] |

| 1,3-oxazole 3a | P. aeruginosa ATCC 27853 | 14 | [21] |

| Norfloxacin-1,3,4-oxadiazole hybrid 4a-c | S. aureus | 1 - 2 | [22] |

| Norfloxacin-1,3,4-oxadiazole hybrid 4a-c | MRSA | 0.25 - 1 | [22] |

| Naphthofuran-1,3,4-oxadiazole 14a, 14b | P. aeruginosa, B. subtilis | 0.2 | [22] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a widely used quantitative technique to determine the in vitro susceptibility of microorganisms to antimicrobial agents.[5][20][23]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[23]

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the test oxazole derivative and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing an Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a substituted oxazole using the broth microdilution method.

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion

Substituted oxazoles represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide underscore their potential as lead structures in the development of new anticancer, anti-inflammatory, and antimicrobial agents. The continued exploration of the oxazole scaffold, coupled with rational drug design and a deeper understanding of their mechanisms of action, holds significant promise for addressing unmet medical needs. This technical guide serves as a foundational resource to aid researchers in their efforts to unlock the full therapeutic potential of this important heterocyclic core.

References

- 1. inotiv.com [inotiv.com]

- 2. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchhub.com [researchhub.com]

- 11. bds.berkeley.edu [bds.berkeley.edu]

- 12. cyrusbio.com.tw [cyrusbio.com.tw]

- 13. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory activity of substituted 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 21. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. MIC determination by broth microdilution. [bio-protocol.org]

Methodological & Application

Application Note and Protocol for the Synthesis of 5-Ethoxy-2-methyl-4-phenyloxazole

Introduction

This document provides a detailed protocol for the synthesis of 5-ethoxy-2-methyl-4-phenyloxazole, an important polysubstituted oxazole derivative. Polysubstituted oxazoles are significant structural motifs found in numerous biologically active compounds and are valuable intermediates in organic synthesis. The described method is based on a visible light-induced synthesis from diazo compounds, offering a high-yield pathway to the target molecule. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Reaction Scheme

The synthesis of this compound proceeds via a visible light-induced reaction. While the specific reactants for "GP-1" are not fully detailed in the provided snippet, a plausible general scheme involves the reaction of a diazo compound with an appropriate precursor in the presence of a catalyst and visible light.

Quantitative Data

The synthesis of this compound (designated as compound 2x in the source material) resulted in the following quantitative data[1]:

| Parameter | Value |

| Yield | 85% |

| Physical State | Colorless oil |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.88 – 7.81 (m, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 154.4, 152.0, 141.0, 138.9, 130.5, 128.8, 127.2, 127.2, 127.0, 125.2, 114.2, 60.2, 14.3 |

| HRMS (m/z) | Calculated for [M+H]⁺: 274.1438, Found: 274.1435 |

Experimental Protocol

This protocol is based on the general procedure (GP-1) mentioned for the synthesis of polysubstituted oxazoles under visible light induction[1].

Materials and Reagents:

-

Appropriate diazoacetate precursor

-

Acetonitrile (anhydrous)

-

(i-Pr)₃SiCl (optional, as mentioned for a gram-scale reaction of a related compound)[1]

-

Reagents for workup (e.g., water, brine)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Solvents for chromatography (n-pentane, ethyl acetate)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask equipped with a rubber septum

-

Magnetic stirrer and stir bar

-

Visible light source (e.g., blue LED lamp)

-

Syringes and needles for reagent addition

-

Rotary evaporator

-

Chromatography column and accessories

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the diazo substrate and anhydrous acetonitrile (MeCN) to achieve the desired concentration (e.g., 0.1 M)[1].

-

Initiation: If required, add any co-reagents or catalysts to the reaction mixture.

-

Irradiation: Place the reaction flask under a visible light source (e.g., blue LEDs) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a mixture of n-pentane and ethyl acetate (e.g., 30:1 v/v) to isolate the pure this compound as a colorless oil[1].

Characterization:

Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

References

Application Notes and Protocols: 5-Ethoxy-2-methyl-4-phenyloxazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-2-methyl-4-phenyloxazole is a substituted oxazole, a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. While extensive research exists for the broader class of oxazoles, specific data on the medicinal chemistry applications of this compound are not widely published. However, based on the known activities of structurally similar compounds, this molecule represents a valuable starting point for the design and synthesis of novel therapeutic agents.

These application notes provide a summary of the potential applications of this compound, drawing parallels from related structures. It also includes a detailed protocol for its synthesis and general methodologies for evaluating its potential biological activities.

Potential Medicinal Chemistry Applications

The oxazole ring system is associated with a diverse array of pharmacological properties. Structurally related 2,4,5-trisubstituted oxazoles have demonstrated potential in several therapeutic areas. The applications outlined below are extrapolated from studies on analogous compounds and represent potential avenues for the investigation of this compound and its derivatives.

Anticancer Activity

Numerous oxazole derivatives have been investigated as potential anticancer agents. A notable example is the class of 2-methyl-4,5-disubstituted oxazoles designed as analogs of Combretastatin A-4 (CA-4), a potent natural antitubulin agent. These compounds function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Given the structural similarity, this compound could serve as a scaffold for the development of novel antitubulin agents.

Antimicrobial and Antifungal Activity

The oxazole moiety is a key component in several antimicrobial and antifungal compounds. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The evaluation of this compound against a panel of pathogenic bacteria and fungi could reveal its potential as a lead compound for new anti-infective agents.

Anti-inflammatory Activity

Certain oxazole derivatives have been shown to possess anti-inflammatory properties. These effects can be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), or by modulating inflammatory signaling pathways. The anti-inflammatory potential of this compound warrants investigation.

Quantitative Data for Structurally Related Oxazole Derivatives

To provide a context for the potential potency of this compound derivatives, the following table summarizes the biological activity of some reported 2-methyl-4,5-disubstituted oxazoles with antitubulin activity.[1]

| Compound ID | R Group at C5-position | Cell Line | IC50 (nM)[1] |

| 4g | m-fluoro-p-methoxyphenyl | A549 | 0.35 |

| HeLa | 0.41 | ||

| MCF-7 | 0.46 | ||

| 4i | p-ethoxyphenyl | A549 | 0.5 |

| HeLa | 0.6 | ||

| MCF-7 | 0.8 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of polysubstituted oxazoles.

Materials:

-

Phenylacetic acid

-

Ethanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Ethyl N-acetylglycinate

-

Sodium ethoxide

-

Silica gel for column chromatography

-

n-Pentane

-

Ethyl acetate (EtOAc)

Procedure:

-

Esterification of Phenylacetic Acid: a. To a stirred, ice-cooled solution of phenylacetic acid (1.3 g, 10 mmol, 1 equiv.) and ethanol (12 mmol, 1.2 equiv.) in 20 mL of DCM, add a solution of DCC (13 mmol, 1.3 equiv.) and DMAP (1 mmol, 0.1 equiv.) in 10 mL of DCM at once. b. Stir the reaction mixture at room temperature for 4 hours. c. Filter the reaction mixture to remove the precipitated dicyclohexylurea. d. Concentrate the filtrate under reduced pressure to obtain the crude ethyl phenylacetate.

-

Oxazole Ring Formation: a. To a solution of ethyl phenylacetate (10 mmol, 1 equiv.) and ethyl N-acetylglycinate (12 mmol, 1.2 equiv.) in 30 mL of anhydrous ethanol, add a freshly prepared solution of sodium ethoxide (12 mmol, 1.2 equiv.) in ethanol. b. Reflux the reaction mixture for 6 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. e. Remove the solvent under reduced pressure.

-

Purification: a. Purify the crude product by silica gel column chromatography using a mixture of n-pentane and ethyl acetate (30:1) as the eluent. b. Collect the fractions containing the desired product and concentrate under reduced pressure to obtain this compound as a colorless oil.

Characterization Data:

-

¹H NMR (400 MHz, Chloroform-d): δ 7.88 – 7.81 (m, 2H), 7.45 – 7.38 (m, 2H), 7.30 – 7.24 (m, 1H), 4.15 (q, J = 7.1 Hz, 2H), 2.48 (s, 3H), 1.48 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (101 MHz, Chloroform-d): δ 154.4, 152.0, 131.5, 128.6, 126.4, 125.0, 114.3, 68.9, 14.3, 14.1.

-

HRMS (ESI) [M+H]⁺: Calculated for C₁₂H₁₄NO₂: 204.1025, Found: 204.1022.

Protocol 2: General Procedure for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to evaluate the cytotoxic potential of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. b. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only). d. Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plates for another 4 hours at 37°C. c. Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. d. Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

Caption: General workflow for the synthesis and biological evaluation of oxazole derivatives.

Caption: Hypothetical signaling pathway of antitubulin oxazole derivatives.

References

Application Notes and Protocols for 5-Ethoxy-2-methyl-4-phenyloxazole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-Ethoxy-2-methyl-4-phenyloxazole as a versatile scaffold in drug discovery. The protocols detailed below are based on established methodologies for evaluating compounds with similar structural motifs, offering a foundational guide for investigating the biological activities of this specific oxazole derivative.

Introduction to the this compound Scaffold

The oxazole ring is a privileged five-membered heterocyclic motif frequently found in a wide array of biologically active compounds and natural products. Its unique electronic and structural features allow it to serve as a versatile scaffold in medicinal chemistry, capable of engaging in various interactions with biological targets. The this compound core, with its specific substitution pattern, presents a promising starting point for the development of novel therapeutics across several disease areas. This document outlines potential therapeutic applications, provides quantitative data from structurally related compounds to guide discovery efforts, and details experimental protocols for synthesis and biological evaluation.

Potential Therapeutic Applications

Based on the biological activities reported for structurally related phenyloxazole derivatives, the this compound scaffold is a promising candidate for investigation in the following therapeutic areas:

-

Anticancer: Numerous oxazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. The proposed mechanisms of action include inhibition of crucial cellular targets such as tubulin, cyclooxygenase-2 (COX-2), and vascular endothelial growth factor receptor 2 (VEGFR-2).

-

Anti-inflammatory: The phenyloxazole core is present in compounds that exhibit selective inhibition of COX-2, a key enzyme in the inflammatory cascade. This suggests potential for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

-

Neuroprotection: Certain oxazole-containing molecules have shown promise in the context of neurodegenerative diseases, such as Alzheimer's disease, by targeting enzymes like acetylcholinesterase and butyrylcholinesterase.

Data Presentation: Bioactivities of Structurally Related Oxazole Derivatives

To provide a quantitative basis for initiating a drug discovery program around the this compound scaffold, the following tables summarize the biological activities of structurally analogous compounds.

Table 1: Anticancer Activity of Phenyloxazole Analogs

| Compound/Scaffold | Target | Assay | IC₅₀/EC₅₀ | Cell Line | Reference |

| 2-Methyl-4,5-disubstituted oxazoles | Tubulin | Antiproliferative | 0.35–20.2 nM | Various Cancer Cells | [1] |

| 2,4,5-Trisubstituted oxazoles | Not specified | Antiproliferative | Comparable to 5-fluorouracil | Various Cancer Cells | [2] |

| Benzoxazole derivatives | VEGFR-2 | Kinase Inhibition | 97.38 nM | - | [3] |

| Benzoxazole derivatives | VEGFR-2 | Antiproliferative | 10.50 µM | HepG2 | [3] |

| Benzoxazole derivatives | VEGFR-2 | Antiproliferative | 15.21 µM | MCF-7 | [3] |

Table 2: Anti-inflammatory Activity of Phenyloxazole Analogs

| Compound/Scaffold | Target | Assay | IC₅₀ | Selectivity Index (COX-1/COX-2) | Reference |

| 4-Aryl/cycloalkyl-5-phenyloxazoles | COX-2 | Enzyme Inhibition | Potent and Selective | Not specified | [4] |

| Isoxazole derivatives | COX-2 | Enzyme Inhibition | 0.55 µM | 61.73 | [5] |

Table 3: Neuroprotective Activity of Oxazole Analogs

| Compound/Scaffold | Target | Assay | IC₅₀ | Reference |

| Benzoxazole-oxazole analogues | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.90 µM | [6] |

| Benzoxazole-oxazole analogues | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 1.10 µM | [6] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound and related polysubstituted oxazoles can be adapted from the literature.[6] The following is a representative protocol:

Workflow for Synthesis

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Application Notes and Protocols for Reactions Involving 5-Ethoxy-2-methyl-4-phenyloxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving the versatile oxazole scaffold, specifically focusing on 5-Ethoxy-2-methyl-4-phenyloxazole. The protocols and data presented herein are intended to guide researchers in the synthesis of complex organic molecules, which are pivotal in medicinal chemistry and drug development.

Introduction

Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are prominent structural motifs in a wide array of natural products and pharmacologically active compounds. The unique electronic properties of the oxazole ring allow it to participate in various chemical transformations, making it a valuable building block in organic synthesis. This compound, in particular, offers multiple reaction sites for functionalization, enabling the generation of diverse molecular architectures.

These notes focus on the application of this compound and its analogs in cycloaddition reactions, a powerful tool for the construction of complex cyclic systems.

Application Note 1: Diels-Alder Reaction for Furan Synthesis

Overview

Oxazoles can function as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reaction, when performed with a suitable dienophile, such as an alkyne, leads to the formation of a bicyclic intermediate which, through a retro-Diels-Alder reaction, expels a nitrile to yield a substituted furan. Furans are important structural units in many biologically active molecules. This protocol describes a Diels-Alder/retro-Diels-Alder reaction sequence using a close analog of this compound to produce a polysubstituted furan. The reactivity of this compound is anticipated to be similar to the silylated analog described in the literature[1].

Reaction Scheme

A representative reaction involves the cycloaddition of an oxazole with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD), to generate a substituted furan.

Caption: Diels-Alder reaction of an oxazole with DMAD.

Experimental Protocol: Synthesis of Substituted Furan

This protocol is adapted from a similar reaction with a 4-silylated oxazole and is expected to be applicable to this compound[1].

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |

| This compound | 203.24 | 0.4 | 81.3 mg |

| Dimethyl acetylenedicarboxylate (DMAD) | 142.11 | 0.42 | 51 µL |

| Benzene | 78.11 | - | 0.2 mL |

Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (81.3 mg, 0.4 mmol).

-

Add benzene (0.2 mL) to dissolve the oxazole.

-

Add dimethyl acetylenedicarboxylate (51 µL, 0.42 mmol) to the solution.

-

Seal the vial and heat the reaction mixture to 60°C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and diethyl ether (e.g., 70:30 v/v) as the eluent to obtain the desired furan product.

Expected Outcome:

The reaction is expected to yield a polysubstituted furan. For the analogous reaction with 5-ethoxy-2-methyl-4-triethylsilyloxazole, the corresponding furan was obtained in an 18% yield[1]. The yield with the 4-phenyl substituted oxazole may vary.

Logical Workflow for Furan Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of the furan product.

Caption: Workflow for the synthesis of a substituted furan.

General Considerations for Reactions with Oxazoles

-

Electrophilic Substitution: The oxazole ring is generally electron-rich and can undergo electrophilic substitution, although it is less reactive than furan or pyrrole. The substitution pattern is influenced by the substituents already present on the ring.

-

Nucleophilic Substitution: Nucleophilic attack on the oxazole ring is generally difficult unless activated by electron-withdrawing groups. The C2 position is the most susceptible to nucleophilic attack.

-

Cycloaddition Reactions: As demonstrated, oxazoles are excellent partners in Diels-Alder reactions, providing a route to pyridines (with alkenes) and furans (with alkynes). The reactivity in these reactions is enhanced by electron-donating substituents on the oxazole ring.

This document serves as a starting point for researchers interested in the synthetic utility of this compound. The provided protocol for the Diels-Alder reaction showcases one of the many potential transformations of this versatile building block. Further exploration of its reactivity is encouraged to unlock its full potential in the synthesis of novel chemical entities.

References

Analytical Techniques for the Characterization of 5-Ethoxy-2-methyl-4-phenyloxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of 5-Ethoxy-2-methyl-4-phenyloxazole, a key intermediate in various synthetic pathways. The following techniques are outlined to ensure comprehensive structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of its constituent atoms.

Application Note:

¹H NMR is used to identify the number and types of protons, their chemical environments, and neighboring protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the methyl protons, and the ethoxy group's methylene and methyl protons. ¹³C NMR provides information about the carbon framework of the molecule, with each unique carbon atom giving a distinct signal.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Typical spectral width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use the CDCl₃ solvent peak (δ 77.16 ppm) as a reference.

-

Typical spectral width: 0 to 200 ppm.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Quantitative Data:

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | 7.88 – 7.81 | m | 2H | Ar-H |

| Phenyl-H | 7.45 – 7.38 | m | 2H | Ar-H |

| Phenyl-H | 7.32 – 7.25 | m | 1H | Ar-H |

| OCH₂CH₃ | 4.28 | q | 2H | Ethoxy CH₂ |

| CH₃ | 2.47 | s | 3H | Methyl |

| OCH₂CH₃ | 1.45 | t | 3H | Ethoxy CH₃ |

| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Oxazole C5 | 157.0 | C-O |

| Oxazole C2 | 154.9 | C=N |

| Oxazole C4 | 131.2 | C-Ph |

| Phenyl C1' | 128.8 | Ar-C |

| Phenyl C2', C6' | 128.4 | Ar-CH |

| Phenyl C4' | 127.8 | Ar-CH |

| Phenyl C3', C5' | 125.1 | Ar-CH |

| OCH₂CH₃ | 67.8 | Ethoxy CH₂ |

| OCH₂CH₃ | 14.6 | Ethoxy CH₃ |

| CH₃ | 13.9 | Methyl |

Note: The assignments are based on typical chemical shifts for similar structures and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Workflow:

Caption: NMR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

Application Note:

For this compound, HRMS is used to determine its exact mass. The calculated mass is compared to the measured mass to confirm the elemental composition (C₁₂H₁₃NO₂).

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Ensure the instrument is calibrated to achieve high mass accuracy.

-

-

Data Analysis: Determine the m/z value of the most intense peak corresponding to the protonated molecule and compare it with the theoretical exact mass.

Quantitative Data:

| HRMS (ESI) | Calculated m/z for [M+H]⁺ | Found m/z |

| C₁₂H₁₄NO₂⁺ | 204.1019 | 204.1022[1] |

Experimental Workflow:

Caption: Mass Spectrometry Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Application Note:

The FTIR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the oxazole and phenyl rings, and C-O stretching of the ethoxy group and the oxazole ring.

Experimental Protocol:

-